molecular formula C11H18N4 B1380299 N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine CAS No. 1512107-90-2

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine

Cat. No.: B1380299
CAS No.: 1512107-90-2
M. Wt: 206.29 g/mol
InChI Key: MZGHXHLXMREDNA-UHFFFAOYSA-N
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Description

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol It is characterized by the presence of a pyrimidine ring substituted with cyclopentyl and ethyl groups at the N4 position

Preparation Methods

The synthesis of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with cyclopentyl and ethyl halides under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:

  • N4-cyclopentyl-N4-methylpyrimidine-2,4-diamine
  • N4-cyclopentyl-N4-propylpyrimidine-2,4-diamine
  • N4-cyclopentyl-N4-butylpyrimidine-2,4-diamine

These compounds share a similar pyrimidine core structure but differ in the alkyl substituents at the N4 position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-N-cyclopentyl-4-N-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-15(9-5-3-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGHXHLXMREDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCC1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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